molecular formula C11H17NO B13041005 (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol

Cat. No.: B13041005
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-GZMMTYOYSA-N
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Description

The compound (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol is a chiral amino alcohol featuring a 4-ethylphenyl substituent on the propanol backbone. Its stereochemistry (1S,2S) is critical for its biological activity and interactions, as enantiomeric pairs often exhibit distinct pharmacological or catalytic properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m0/s1

InChI Key

FLLQNJUBTZDIBV-GZMMTYOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]([C@H](C)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-ethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Nitroaldol Reaction: Conducting the nitroaldol reaction in large reactors with optimized conditions for yield and purity.

    Continuous Flow Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and scalability.

    Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Acyl chlorides or anhydrides for amide formation, with conditions such as room temperature or mild heating.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block
The compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its enantiomerically pure form is essential for creating drugs that require specific stereochemistry for optimal biological activity. For instance, derivatives of this compound have been explored for their efficacy as potential treatments in neurological disorders and as intermediates in the synthesis of more complex medicinal compounds .

Drug Development
Recent studies have highlighted the role of (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol in drug development processes. Its ability to act as a precursor for optically active compounds makes it valuable in creating drugs that target specific receptors or enzymes with high selectivity. This specificity can lead to improved therapeutic outcomes and reduced side effects compared to non-chiral counterparts .

Organic Synthesis

Synthesis of Amino Alcohols
The compound is frequently used in organic synthesis as an intermediate for producing other amino alcohols and related compounds. The high yield and enantiopurity obtainable through various synthetic pathways make it a preferred choice for chemists looking to develop new materials or pharmaceuticals .

Biocatalytic Processes
Innovative biocatalytic processes employing enzymes have been developed to synthesize this compound from simpler substrates like l-phenylalanine. These methods not only enhance yield but also minimize waste, aligning with green chemistry principles. The use of multienzyme systems allows for efficient conversion while maintaining high optical purity .

Case Studies

Study Title Description Findings
High-Yield Synthesis of Enantiopure Amino AlcoholsThis study focused on synthesizing enantiopure amino alcohols from l-phenylalanine using enzyme-catalyzed pathways.Achieved >99% enantiomeric excess with minimal waste generation .
Inhibition of Lysosomal Phospholipase A2Investigated the inhibition properties of various compounds including derivatives of this compound on phospholipases.Identified potential for predicting drug-induced phospholipidosis, highlighting the importance of structural features in drug design .
Peptide-Alkoxyamine DrugsExplored innovative drug formulations utilizing amino alcohols as building blocks for peptide-based therapies.Demonstrated enhanced efficacy against drug-resistant parasites, showcasing the versatility of amino alcohol derivatives .

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol with structurally related amino alcohols, focusing on substituent effects, physicochemical properties, and synthesis pathways.

Table 1: Key Physicochemical Properties of Selected Amino Alcohols

Compound Name Substituent Density (g/cm³) Boiling Point (°C) pKa Molecular Formula
This compound 4-Ethylphenyl Not reported Not reported Not reported C₁₁H₁₇NO
(1S,2S)-1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol 4-Fluoro-2-methoxyphenyl 1.176 ± 0.06 333.2 ± 42.0 12.42 ± 0.45 C₁₀H₁₄FNO₂
(1R,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol 4-Fluoro-3-methylphenyl 1.134 ± 0.06 308.5 ± 37.0 12.55 ± 0.45 C₁₀H₁₄FNO
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Phenyl + pyrrolidinyl Not reported Not reported Not reported C₁₃H₁₉NO

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (EWGs): Fluorine substituents (e.g., in compounds ) reduce electron density, increasing boiling points compared to alkyl-substituted analogs. For example, the 4-fluoro-2-methoxyphenyl derivative has a higher boiling point (333.2°C) than the 4-fluoro-3-methylphenyl analog (308.5°C) , likely due to methoxy’s polarity and hydrogen-bonding capacity. Alkyl vs.

Synthesis Pathways: Chiral Resolution: Similar compounds (e.g., (2S)-2-amino-3-phenyl-1-propanol ) are synthesized via enantioselective methods such as enzymatic resolution or asymmetric catalysis . The ethyl-substituted analog might follow analogous routes with tailored catalysts.

Biological and Catalytic Relevance :

  • Fluorinated analogs (e.g., ) are often explored for antimicrobial or CNS-targeting activities due to fluorine’s metabolic stability. The ethyl group in the target compound may offer steric bulk, influencing receptor binding or catalytic efficiency in asymmetric reactions.
  • The (1S,2R)-pyrrolidinyl derivative demonstrates the role of nitrogen-containing heterocycles in enhancing pharmacological activity, a feature that could be leveraged in designing derivatives of the target compound.

Biological Activity

(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol is a chiral amino alcohol that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings.

The compound has the molecular formula C11H17NOC_{11}H_{17}NO and features both an amino group and a hydroxyl group, which are critical for its reactivity and biological interactions. The specific stereochemistry of the compound influences its pharmacological properties, making it a subject of interest in medicinal chemistry.

Research indicates that this compound interacts with various enzymes and receptors, modulating their activity. The compound's dual functional groups allow it to participate in hydrogen bonding and other interactions essential for enzyme inhibition or receptor binding.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it may act as a competitive inhibitor for certain enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.

Biological Activities

Study 1: Enzyme Interaction and Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of various amino alcohols on enzyme activity related to neurotransmitter metabolism. The results indicated that this compound showed promising inhibition rates comparable to known inhibitors .

Study 2: Antimicrobial Efficacy

In vitro assays conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) that suggest moderate antibacterial activity .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
(1S,2R)-1-amino-1-(4-methylphenyl)propan-2-olStructureEnzyme inhibition
(1R,2R)-PhenylethanolamineStructureAnticonvulsant
(1S,2R)-Amino alcoholsVariousAntimicrobial

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